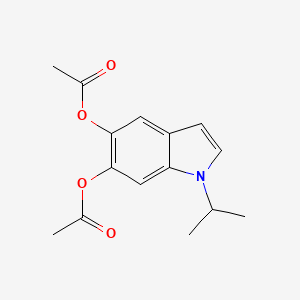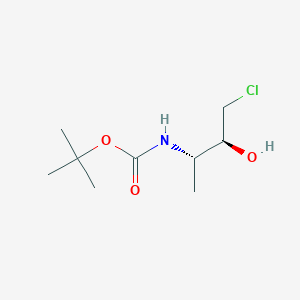
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a chloro substituent, and a hydroxy group on a butan-2-yl backbone
Méthodes De Préparation
The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group, followed by the introduction of the chloro substituent. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions. Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .
Applications De Recherche Scientifique
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chloro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate include:
tert-Butyl ((2S,3S)-4-bromo-3-hydroxybutan-2-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.
tert-Butyl ((2S,3S)-4-chloro-3-methoxybutan-2-yl)carbamate: Similar structure but with a methoxy group instead of hydroxy.
This compound: Similar structure but with different stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
Clé InChI |
SGFCVXCQAUOFSP-NKWVEPMBSA-N |
SMILES isomérique |
C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(CCl)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
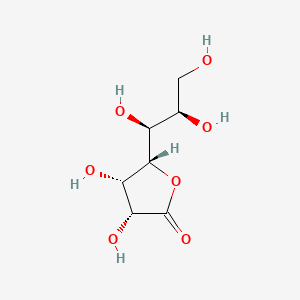
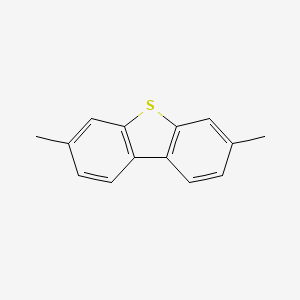
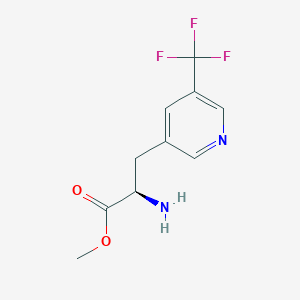
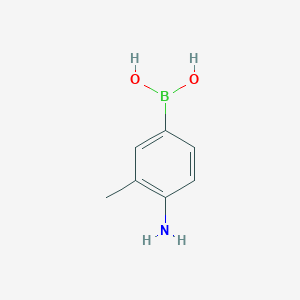
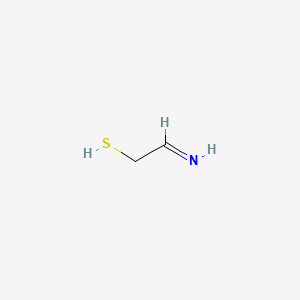
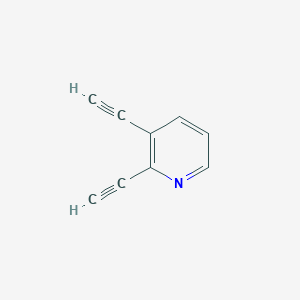
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
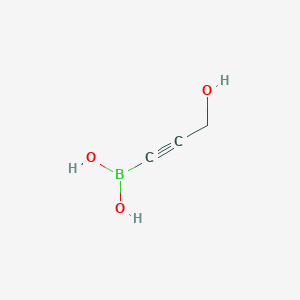
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
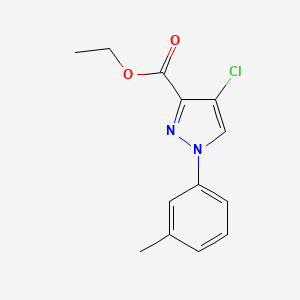
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
